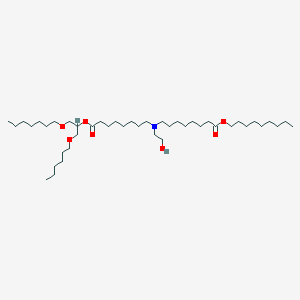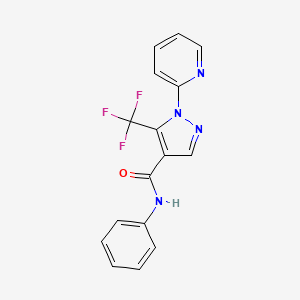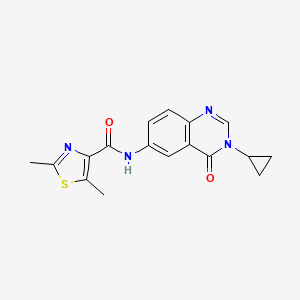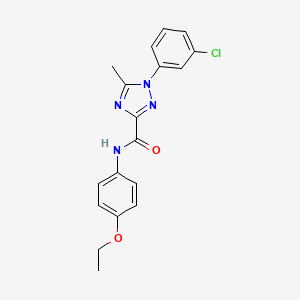
1-(Heptyloxy)-3-(hexyloxy)propan-2-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Heptyloxy)-3-(hexyloxy)propan-2-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Heptyloxy)-3-(hexyloxy)propan-2-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, each requiring specific reagents and conditions. The general approach includes the following steps:
Formation of the Heptyloxy and Hexyloxy Groups: This step involves the reaction of heptanol and hexanol with appropriate alkylating agents under basic conditions to form the heptyloxy and hexyloxy groups.
Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced through a nucleophilic substitution reaction, typically using a halogenated propane derivative.
Formation of the Amino Octanoate Moiety: This step involves the reaction of octanoic acid with an amine derivative to form the amino octanoate moiety. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Final Coupling Reaction: The final step involves the coupling of the previously synthesized intermediates to form the target compound. This step may require the use of coupling agents such as carbodiimides or other activating agents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Heptyloxy)-3-(hexyloxy)propan-2-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Heptyloxy)-3-(hexyloxy)propan-2-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(Heptyloxy)-3-(hexyloxy)propan-2-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Heptyloxy)-3-(hexyloxy)propan-2-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate: The target compound.
This compound: A similar compound with slight variations in the functional groups or chain lengths.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique properties and potential applications. The presence of multiple alkoxy groups, an amino octanoate moiety, and a propan-2-yl group contribute to its distinct chemical behavior and interactions.
Properties
Molecular Formula |
C43H85NO7 |
|---|---|
Molecular Weight |
728.1 g/mol |
IUPAC Name |
nonyl 8-[[8-(1-heptoxy-3-hexoxypropan-2-yl)oxy-8-oxooctyl]-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C43H85NO7/c1-4-7-10-13-14-22-29-38-50-42(46)30-23-17-15-19-25-32-44(34-35-45)33-26-20-16-18-24-31-43(47)51-41(39-48-36-27-12-9-6-3)40-49-37-28-21-11-8-5-2/h41,45H,4-40H2,1-3H3 |
InChI Key |
JPNMYEHPKIEUNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(COCCCCCC)COCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365184.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13365186.png)


![6-(Biphenyl-4-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365203.png)
![(3S,4R)-4-[(3-phenylpropyl)amino]oxolan-3-ol](/img/structure/B13365219.png)
![N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13365223.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365228.png)
![2,5,7-Triphenyl-3-oxa-4,6-diazatricyclo[4.1.0.0~2,4~]heptane](/img/structure/B13365242.png)


